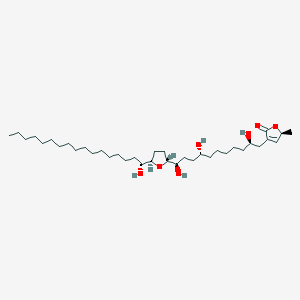
Goniotetracin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Goniotetracin is a natural product found in Goniothalamus giganteus with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Goniotetracin belongs to a class of compounds known as acetogenins, which are characterized by their unique chemical structures. These compounds typically exhibit significant biological activities, including cytotoxicity against various cancer cell lines. This compound's structure allows it to interact with cellular mechanisms, making it a potential candidate for therapeutic applications.
Anticancer Applications
This compound has shown promising results in various studies concerning its anticancer properties. Here are some key findings:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits selective cytotoxicity towards several cancer cell lines, including pancreatic tumor cells (PACA-2) and breast cancer cells (MCF-7). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through mitochondrial pathways .
- Case Study: Goniothalamus Species : A study highlighted the cytotoxic effects of Goniothalamus species on human cancer cell lines. The isolated compounds demonstrated IC50 values indicating effective inhibition of cancer cell growth. For instance, Goniothalamin, a related compound, showed an IC50 of 4.18 µg/mL against epithelial cancer cells .
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | PACA-2 | 5.2 |
| Goniothalamin | MCF-7 | 4.18 |
| Annonacin | COR-L23 | 0.5 - 1.7 |
Antibacterial Activity
This compound has also been studied for its antibacterial properties. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
- Mechanism of Action : The antibacterial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes. Studies have shown that this compound can inhibit the growth of various pathogenic strains, including Staphylococcus aureus and Escherichia coli.
- Case Study: Antibacterial Efficacy : In a comparative study, extracts from Goniothalamus scortechinii showed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from <0.16 to 0.6 mg/mL against various bacterial strains .
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | <0.16 |
| Escherichia coli | <0.6 |
| Salmonella typhimurium | 0.3 - 5 |
Other Pharmacological Activities
Beyond its anticancer and antibacterial applications, this compound has been investigated for other pharmacological effects:
- Antifungal Activity : Preliminary studies suggest that this compound may possess antifungal properties, although further research is needed to clarify its efficacy against specific fungal pathogens.
- Antioxidant Effects : Some studies indicate that compounds derived from Goniothalamus exhibit antioxidant activities, which could contribute to their overall therapeutic potential.
Eigenschaften
Molekularformel |
C37H68O7 |
|---|---|
Molekulargewicht |
624.9 g/mol |
IUPAC-Name |
(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(2R,5R)-5-[(1R)-1-hydroxyheptadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-33(40)35-25-26-36(44-35)34(41)24-23-31(38)20-17-16-18-21-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31+,32+,33+,34+,35+,36+/m0/s1 |
InChI-Schlüssel |
KCEXLABBKGUHPI-XOTOMLERSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Synonyme |
goniotetracin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















